molecular formula C10H18ClN B2947105 Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride CAS No. 2470440-82-3

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

Cat. No.: B2947105
CAS No.: 2470440-82-3
M. Wt: 187.71
InChI Key: XSESMUPXIZUEAX-UHFFFAOYSA-N
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Description

Dispiro[3.0.3⁵.1⁴]nonan-9-ylmethanamine hydrochloride is a bicyclic amine hydrochloride characterized by a unique dispiro architecture. The compound consists of a nonane backbone with spiro junctions at positions 3.0.3⁵.1⁴, creating a rigid, three-dimensional structure. The primary amine group at position 9 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. This structural rigidity and functionalization make it a candidate for applications in medicinal chemistry and materials science, particularly in designing conformationally restricted pharmacophores .

Properties

IUPAC Name

dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-7-8-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSESMUPXIZUEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride involves multiple steps, starting with the formation of the spiro-connected rings. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spiro structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) 1-{Dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine Hydrochloride
  • Structure : Smaller spiro system (heptane backbone) with spiro junctions at 2.0.2⁴.1³.
  • Molecular Formula : C₈H₁₄ClN (MW: 159.66) vs. C₉H₁₆ClN (estimated MW for target compound).
b) 8-Aminospiro[4.5]decane Hydrochloride
  • Structure : Single spiro junction (spiro[4.5]decane) with an amine at position 6.
  • Molecular Formula : C₁₀H₂₀ClN (MW: 189.72).
  • Key Difference : Lack of dispiro rigidity, leading to greater conformational flexibility and altered pharmacokinetic properties .
c) Dispiro[3.1.3⁶.1⁴]decan-2-ylmethanamine Hydrochloride
  • Structure : Larger decane backbone with spiro junctions at 3.1.3⁶.1⁴.
  • Molecular Formula : C₁₁H₂₀ClN (MW: 201.73).
  • Key Difference : Increased hydrophobicity and molecular weight, which may influence membrane permeability in biological systems .

Physicochemical Properties

Compound Molecular Weight Solubility (Polar Solvents) Thermal Stability
Dispiro[3.0.3⁵.1⁴]nonan-9-ylmethanamine HCl ~177.7 (est.) High Moderate-High
1-{Dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine HCl 159.66 Moderate Moderate
8-Aminospiro[4.5]decane HCl 189.72 Low-Moderate Low
7-Oxa-2-azaspiro[3.5]nonane HCl 177.66 High High

Notes:

  • The target compound’s dispiro framework enhances thermal stability compared to monospiro analogs like 8-aminospiro[4.5]decane HCl .
  • Heteroatom inclusion (e.g., 7-Oxa-2-azaspiro[3.5]nonane HCl) improves solubility but may reduce bioactivity due to altered electronic profiles .

Commercial Availability and Suppliers

  • The target compound is listed in Enamine Ltd’s Building Blocks Catalogue (2020), with global suppliers including Combi-Blocks and American Elements .
  • Pricing and purity vary: High-purity grades (≥99%) are available for research, while bulk quantities require custom synthesis .

Biological Activity

Overview of Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

This compound is a synthetic compound characterized by its unique spirocyclic structure, which is often associated with various biological activities. Compounds with similar structural features have been studied for their potential pharmacological effects, including neuroactivity, anti-inflammatory properties, and effects on neurotransmitter systems.

  • Neurotransmitter Modulation : Many spirocyclic compounds interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to changes in mood, cognition, and behavior.
  • Receptor Binding : The compound may exhibit affinity for specific receptors, such as serotonin receptors (5-HT) or adrenergic receptors, influencing neurotransmission and potentially leading to therapeutic effects in psychiatric disorders.

Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidepressant Effects : Research indicates that compounds similar to Dispiro[3.0.35.14]nonan-9-ylmethanamine may exhibit antidepressant-like effects in animal models by enhancing serotonergic signaling.
  • Anti-inflammatory Properties : Some spirocyclic amines have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

Case Studies

  • Case Study 1 : A study on a related spirocyclic compound showed significant improvement in depressive symptoms in rodent models when administered at specific dosages over a four-week period.
  • Case Study 2 : Another investigation revealed that similar compounds reduced markers of inflammation in a murine model of arthritis, indicating potential for therapeutic use in autoimmune diseases.

Data Table

PropertyFinding
Molecular FormulaCxHy (specific formula needed)
Mechanism of ActionNeurotransmitter modulation
Potential Therapeutic UsesAntidepressant, anti-inflammatory
Animal Model UsedRodent models
Key FindingsSignificant behavioral changes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dispiro[3.0.35.14]nonan-9-ylmethanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclopropanation and spiro-ring formation. For example, dispiro compounds with similar frameworks (e.g., dispiro[3.0.3⁵.1⁴]nonane derivatives) are synthesized using tert-butyl nitrite and trifluoroacetic acid to stabilize intermediates . Reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) are critical for minimizing byproducts. Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .
  • Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR should reveal distinct spiro-junction protons (δ 1.2–2.5 ppm) and quaternary carbons. Compare with computed spectra from density functional theory (DFT) for validation .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H+^+] at m/z 210.15) .
  • X-ray Crystallography : For absolute confirmation, grow single crystals in ethanol/water (1:1) and analyze using a Bruker D8 Venture diffractometer .

Q. What pharmacopoeial standards apply to assessing the purity of this hydrochloride salt?

  • Methodology : Follow USP/Ph Eur guidelines for small molecules:

  • Heavy Metals : Limit ≤20 ppm via atomic absorption spectroscopy (AAS) after wet digestion .
  • Loss on Drying : Dry at 105°C for 3 hours; maximum permissible loss: 0.5% w/w .
  • Sulfated Ash : Incinerate 1.0 g at 800°C; residue ≤0.1% .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data for this spiro compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts. Compare with experimental data; deviations >0.3 ppm suggest conformational flexibility or impurities .
  • Hirshfeld Surface Analysis : Map intermolecular interactions in crystallographic data to identify hydrogen bonding (e.g., N–H···Cl) that may affect solubility .

Q. What strategies mitigate instability during in vitro biological assays (e.g., hydrolysis of the spiro structure)?

  • Methodology :

  • pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4). Use HPLC to quantify degradation products (e.g., open-chain amines). Stabilize formulations with antioxidants like ascorbic acid (0.1% w/v) .
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation under ICH Q1B guidelines using UV-Vis spectroscopy .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Core Modifications : Replace the cyclopropane rings with bicyclo[2.2.1] or cyclohexane moieties. Assess impact on logP (shake-flask method) and solubility (UV spectrophotometry) .
  • Bioisosteres : Substitute the methanamine group with azetidine or pyrrolidine. Evaluate binding affinity via surface plasmon resonance (SPR) against target receptors .

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